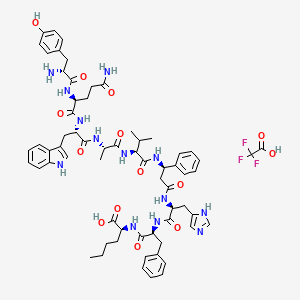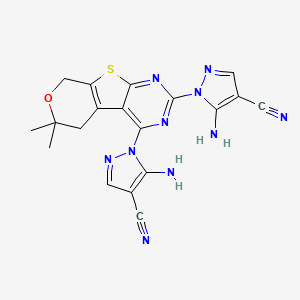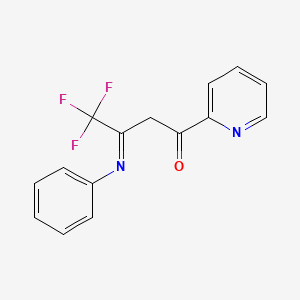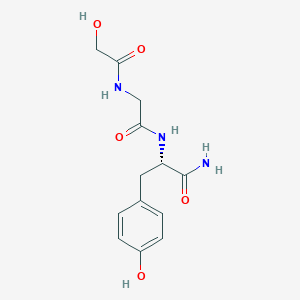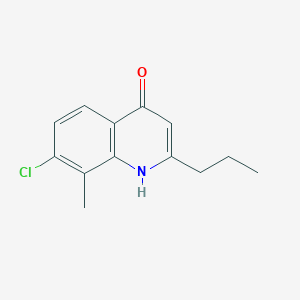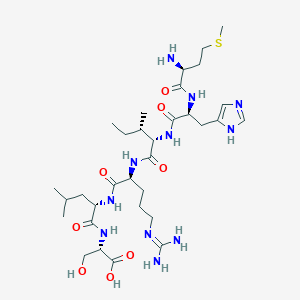![molecular formula C13H21N3O2 B15173584 N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]benzamide CAS No. 919771-97-4](/img/structure/B15173584.png)
N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]benzamide is a chemical compound with the molecular formula C13H21N3O2 It is characterized by the presence of an aminoethyl group and a dimethylaminoethoxy group attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]benzamide typically involves the reaction of 4-hydroxybenzamide with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the benzamide is replaced by the 2-(dimethylamino)ethoxy group. The resulting intermediate is then reacted with ethylenediamine to introduce the aminoethyl group, forming the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]benzamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The dimethylaminoethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzamides with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study cellular processes involving amine and amide functionalities.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]benzamide involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl and dimethylaminoethoxy groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The benzamide core may also participate in π-π interactions with aromatic residues in proteins, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Aminoethyl)benzamide: Lacks the dimethylaminoethoxy group, resulting in different chemical properties and reactivity.
4-(2-Dimethylaminoethoxy)benzamide: Lacks the aminoethyl group, affecting its biological activity and applications.
N-(2-Dimethylaminoethyl)benzamide: Contains a dimethylaminoethyl group instead of the dimethylaminoethoxy group, leading to variations in its chemical behavior.
Uniqueness
N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]benzamide is unique due to the presence of both aminoethyl and dimethylaminoethoxy groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
919771-97-4 |
|---|---|
Molekularformel |
C13H21N3O2 |
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
N-(2-aminoethyl)-4-[2-(dimethylamino)ethoxy]benzamide |
InChI |
InChI=1S/C13H21N3O2/c1-16(2)9-10-18-12-5-3-11(4-6-12)13(17)15-8-7-14/h3-6H,7-10,14H2,1-2H3,(H,15,17) |
InChI-Schlüssel |
VJYSBYFKFPXKIP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=O)NCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Quinolineethanol, 6-bromo-2-chloro-alpha-[2-(dimethylamino)ethyl]-alpha-1-naphthalenyl-beta-phenyl-, (alphaS,betaR)-](/img/structure/B15173507.png)
![[5-fluoro-2-(tetrazol-1-yl)phenyl]-piperazin-1-ylmethanone](/img/structure/B15173523.png)
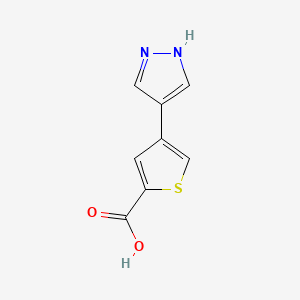
![N-[(2-Bromophenyl)methyl]hex-5-ynamide](/img/structure/B15173528.png)

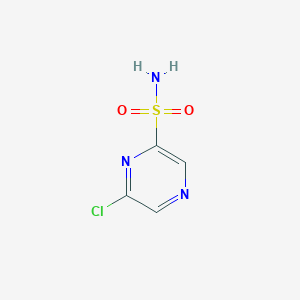
![3-(2-chloro-5-nitrophenyl)-5-(2-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15173547.png)
![3,4-Dibutyl-5-[(trimethylsilyl)ethynyl]thiophene-2-carbaldehyde](/img/structure/B15173550.png)
